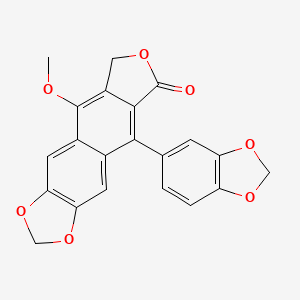

Justicidin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Justicidin F is a natural product found in Justicia procumbens with data available.

Analyse Des Réactions Chimiques

Key Structural Features Influencing Reactivity

Justicidin F contains:

-

A naphthalene core with methoxy substitutions at C-6 and C-7 (Table 1)

-

A lactone ring fused to the naphthalene system

-

A benzodioxole moiety at C-1'

Table 1: Substituent positions in this compound

| Position | Functional Group |

|---|---|

| C-6 | Methoxy (-OCH3) |

| C-7 | Methoxy (-OCH3) |

| C-8 | Proton (-H) |

| C-1' | Benzodioxole |

These groups dictate reactivity patterns:

-

Electrophilic aromatic substitution favored at electron-rich positions (C-5/C-8)

-

Lactone ring susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis)

-

Methoxy groups participate in demethylation or oxidative coupling reactions

Documented Reaction Pathways for Arylnaphthalene Lignans

While direct studies on this compound are lacking, analogous transformations from justicidin B and related lignans suggest potential reactivity:

2.1. Oxidative Demethylation

Methoxy groups undergo oxidative removal using strong oxidants:

-

Reagent : BBr3 in CH2Cl2 at -78°C → -20°C

-

Mechanism : Lewis acid-mediated cleavage of methyl ethers

2.2. Lactone Ring Modifications

The strained γ-lactone undergoes ring-opening under basic conditions:

-

Applications : Precursor for esterification or amide formation

2.3. Electrophilic Aromatic Substitution

Nitration :

Table 2: Representative reaction yields for lignan nitration

| Lignan | Nitration Position | Yield (%) | Reference |

|---|---|---|---|

| Justicidin B | C-5 | 62 | |

| Taiwanin C | C-8 | 58 |

Biotransformation Pathways

Plant cytochrome P450 enzymes catalyze key modifications in lignan biosynthesis:

In Linum species :

-

O-Methylation : S-adenosylmethionine-dependent transferases add methoxy groups

-

Oxidative coupling : Dirigent proteins mediate stereoselective dimerization

Synthetic Challenges and Strategies

Key Steps from Justicidin B Synthesis :

-

Suzuki-Miyaura cross-coupling : For aryl-alkyl bond formation

-

Cation-induced cyclization : BF3·Et2O mediates naphthalene ring closure (69% yield)

-

Oxidative aromatization : Air/O2 under basic conditions completes the aromatic system

Table 3: Optimized cyclization conditions for naphthalene core formation

| Entry | Acid | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | BF3·Et2O | -40 | 69 |

| 2 | TfOH | 0 | Trace |

| 3 | TFA | 0 | 40 |

Propriétés

Numéro CAS |

30403-00-0 |

|---|---|

Formule moléculaire |

C21H14O7 |

Poids moléculaire |

378.3 g/mol |

Nom IUPAC |

9-(1,3-benzodioxol-5-yl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(19-13(20)7-24-21(19)22)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3 |

Clé InChI |

BBROIWXMVHRRMJ-UHFFFAOYSA-N |

SMILES |

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |

SMILES canonique |

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |

Key on ui other cas no. |

30403-00-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.